![molecular formula C25H24N2O5 B243968 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC) activity, which makes it an important tool for studying the role of PKC in various cellular processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide activity. 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide activity, 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can alter these cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide have been extensively studied. It has been shown to inhibit 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide activity in various cell lines, including breast cancer cells, prostate cancer cells, and glioma cells. It has also been shown to induce apoptosis in these cancer cells. In addition, it has been shown to regulate ion channels, neurotransmitter release, and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its ability to selectively inhibit 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide activity. This allows researchers to study the role of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in various cellular processes without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the use of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in scientific research. One direction is to study its effects on other signaling pathways, such as the MAPK pathway and the PI3K/Akt pathway. Another direction is to develop more potent and selective 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide inhibitors based on the structure of this compound. Finally, this compound could be used in combination with other anticancer drugs to enhance their efficacy and reduce their side effects.
Synthesis Methods
The synthesis of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves several steps. The first step is the preparation of 6-methyl-1,3-benzoxazole-2-amine, which is then reacted with 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol to form the corresponding boronic acid ester. The boronic acid ester is then coupled with 3,4,5-trimethoxybenzoyl chloride to form the final product.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been used extensively in scientific research to study the role of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in various cellular processes. It has been shown to inhibit 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide activity in a dose-dependent manner and to induce apoptosis in cancer cells. It has also been used to study the role of 3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in the regulation of ion channels, neurotransmitter release, and gene expression.
properties
Molecular Formula |
C25H24N2O5 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H24N2O5/c1-14-6-9-18-20(10-14)32-25(27-18)16-8-7-15(2)19(11-16)26-24(28)17-12-21(29-3)23(31-5)22(13-17)30-4/h6-13H,1-5H3,(H,26,28) |
InChI Key |
XLJKJGNUAHXXRC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.